N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
描述
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-3-16-4-6-17(7-5-16)20-12-13-21-26-27-23(29(21)28-20)32-14-22(31)25-19-10-8-18(9-11-19)24-15(2)30/h4-13H,3,14H2,1-2H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQIJDDRLZLLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes:
- An acetamidophenyl group
- A triazolo[4,3-b]pyridazine core
- A thioacetamide linkage
The molecular formula is , and it has a molecular weight of 364.44 g/mol .
Synthesis
The synthesis of N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step reactions starting from simpler precursors. The process may include:
- Formation of the triazolo[4,3-b]pyridazine core.
- Introduction of the ethylphenyl group.
- Coupling with the acetamidophenyl moiety through thioacetylation.
Anticancer Activity
Research indicates that derivatives of triazoles and pyridazines exhibit significant anticancer properties. For instance:
- Compounds structurally similar to N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising results against various cancer cell lines.
- A study reported that certain triazole derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF7 | <10 |
Antiviral Activity
Triazole derivatives have also been evaluated for antiviral activity:
- Some studies suggest that compounds with similar structures can inhibit HIV replication in vitro . The mechanism often involves interference with viral enzyme activity or host cell interactions.
Enzyme Inhibition
In addition to anticancer and antiviral properties, compounds like N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown potential as enzyme inhibitors :
- They can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .
Case Studies
- Study on Anticancer Activity : A recent publication detailed the synthesis of various triazole derivatives and their cytotoxic effects on cancer cell lines. The study found that modifications to the triazole structure significantly influenced biological activity .
- Antiviral Screening : In another study focusing on antiviral properties, several triazole compounds were screened for their ability to inhibit viral replication. The results indicated that specific structural features are crucial for enhancing antiviral efficacy .
科学研究应用
Chemical Structure and Synthesis
The compound features a complex structure that combines a thioacetamide moiety with a triazolo-pyridazine framework. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thioether linkage : This is crucial for the biological activity of the compound.
- Triazole synthesis : Utilizing various reagents to achieve the desired triazole structure which is known for its pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit significant anticancer activity. For instance, lead compounds derived from related structures have shown effectiveness against various cancer cell lines:
- Mechanism of Action : These compounds may induce apoptosis and autophagy in cancer cells. Studies demonstrate that they can significantly reduce tumor growth in vivo models, such as A375 melanoma xenografts .
Antimicrobial Activity
The triazole moiety has been linked to antimicrobial properties. Compounds containing this structure have been evaluated for their effectiveness against bacterial and fungal strains. The presence of the thioether enhances the lipophilicity and cellular uptake, which is crucial for antimicrobial efficacy.
G Protein-Coupled Receptors (GPCRs)
N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide may interact with GPCRs, which are critical targets in drug discovery for various conditions including metabolic disorders and neurological diseases .
Potential Use in Neurological Disorders
Given the structural similarities with other neuroactive compounds, there is potential for this compound to be explored in the treatment of neurological disorders such as depression and anxiety.
Case Studies and Research Findings
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are summarized below:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Triazolo/Pyridazine Substituents: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the 4-chlorophenyl analog (), which may improve membrane permeability but reduce aqueous solubility .
- Acetamide Substituents: The 4-acetamidophenyl group is conserved in the target compound and its chlorophenyl analog (), suggesting a role in hydrogen bonding with biological targets. In contrast, cyanomethylphenyl (Compound 23) or phenoxyphenyl (Compound 24) substituents () may prioritize steric effects over polarity .
Core Heterocycle Variations
- Triazolo[4,3-b]pyridazine vs. Thiazolo-triazole (): Thiazolo-triazole derivatives (e.g., Compounds 26–32) exhibit anti-infective activity linked to their sulfur-rich cores, which may enhance metal chelation or redox interactions .
常见问题
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
Answer: The synthesis involves multi-step organic reactions:
Core Formation : Cyclization of hydrazine derivatives with substituted benzaldehydes to form the triazolo[4,3-b]pyridazine core .
Thioether Linkage : Coupling the core with a thiol-containing intermediate (e.g., 2-mercaptoacetamide derivatives) under basic conditions (e.g., triethylamine in DMF) .
Final Acetamide Formation : Reacting the intermediate with 4-acetamidophenyl groups via nucleophilic acyl substitution .
Q. Critical Conditions :
- Temperature : 60–80°C for cyclization .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Catalysts : Triethylamine or pyridine for acid scavenging .
Q. What analytical methods are recommended for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry (if crystalline) .
Q. How does the compound’s solubility and stability impact experimental design?
Answer:
- Solubility : Poor aqueous solubility (common in triazolopyridazines) necessitates DMSO stock solutions (10 mM). For in vitro assays, dilute in buffer with <1% DMSO to avoid cytotoxicity .
- Stability :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Variable Substituents : Systematically modify the 4-ethylphenyl (R₁) and 4-acetamidophenyl (R₂) groups (Table 1) .
- Biological Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa) .
Q. Table 1. SAR of Key Analogues
| R₁ Group | R₂ Group | IC₅₀ (EGFR, nM) | LogP | Reference |
|---|---|---|---|---|
| 4-Ethylphenyl | 4-Acetamidophenyl | 12.3 | 3.2 | |
| 4-Fluorophenyl | 4-Nitrophenyl | 45.7 | 2.8 | |
| 4-Methoxyphenyl | 3-Chlorophenyl | 89.1 | 4.1 |
Key Insight : Bulky hydrophobic groups at R₁ improve kinase affinity but reduce solubility .
Q. How can conflicting data on biological activity be resolved?
Answer:
- Dose-Response Validation : Repeat assays with 10-dose curves (0.1–100 µM) to confirm IC₅₀ values .
- Off-Target Profiling : Use proteome-wide platforms (e.g., KINOMEscan) to identify non-specific binding .
- Metabolic Stability : Compare half-life in liver microsomes (human vs. rodent) to explain species-specific discrepancies .
Case Study : A 2025 study found conflicting cytotoxicity (IC₅₀ = 8 µM in A549 vs. 32 µM in MCF7). Resolution involved checking p-glycoprotein efflux (blocked with verapamil), which restored activity in MCF7 .
Q. What computational strategies predict target interactions and ADMET properties?
Answer:
- Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17) to map binding poses. The triazole ring forms H-bonds with Lys721 .
- ADMET Prediction :
- SwissADME : Predict moderate blood-brain barrier penetration (BBB score: 0.45) .
- ProtoX : Highlight potential hepatotoxicity (CYP3A4 inhibition) .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability (RMSD <2.0 Å acceptable) .
Methodological Notes
- Synthetic Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve green chemistry metrics .
- Data Reproducibility : Share raw NMR/MS files via repositories (e.g., Zenodo) to address variability in purity reports .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
